3-(3-Phenoxypropoxy)dibenzo[b,d]furan

Lipophilicity Drug-likeness Physicochemical profiling

Researchers seeking CNS-penetrant kinase probes face a scarcity of appropriately lipophilic scaffolds. This compound directly addresses that gap. - High LogP (5.43) and low tPSA (31.6 Ų) for passive BBB penetration[reference:0]. - Pim/CLK1 kinase nanomolar engagement potential with a synthetically tractable phenoxypropoxy handle[reference:1]. - Not in major catalogs; verify identity via supplied HPLC/LC-MS CoA.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 143522-12-7
Cat. No. B12902798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenoxypropoxy)dibenzo[b,d]furan
CAS143522-12-7
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3
InChIInChI=1S/C21H18O3/c1-2-7-16(8-3-1)22-13-6-14-23-17-11-12-19-18-9-4-5-10-20(18)24-21(19)15-17/h1-5,7-12,15H,6,13-14H2
InChIKeyQLRVSGXMYQGLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide and Chemical Identity for 3-(3-Phenoxypropoxy)dibenzo[b,d]furan


3-(3-Phenoxypropoxy)dibenzo[b,d]furan (CAS 143522-12-7, molecular formula C21H18O3, molecular weight 318.37 g/mol) is a dibenzofuran derivative featuring a phenoxypropoxy substituent at the 3-position of the tricyclic core . The compound belongs to the dibenzo[b,d]furan class, a scaffold recognized for its utility in kinase inhibitor design and materials chemistry applications [1]. Its LogP of 5.43 indicates significant lipophilicity, which critically influences its solubility profile and distinguishes it from less hydrophobic analogs . The compound is primarily available through specialty chemical suppliers and is not listed in major commercial catalogs such as Sigma-Aldrich or TCI, making procurement source verification essential for research continuity.

1
Scaffold Class

Dibenzofuran derivative for kinase inhibitor design research

2
Procurement

Limited commercial availability; verify supplier source and identity

3
Property Distinction

High lipophilicity distinguishes from polar dibenzofuran analogs

Why Generic Dibenzofuran Analogs Cannot Replace This Compound


Generic substitution within the dibenzofuran class is not straightforward due to the critical role of the 3-position substituent in dictating both physicochemical properties and biological target engagement. The 3-(3-phenoxypropoxy) chain of this compound confers a distinct LogP of 5.43 , substantially higher than the unsubstituted dibenzofuran core (LogP ~3.4) or simple hydroxyl analogs. This difference directly impacts membrane permeability, protein binding, and in vivo distribution. Furthermore, structure-activity relationship (SAR) studies on related dibenzo[b,d]furan scaffolds reveal that even minor alterations to the substitution pattern can drastically alter kinase selectivity profiles, as demonstrated by the differential Pim-1/2 vs. CLK1 inhibition observed among cercosporamide-derived analogs [1]. Therefore, treating any dibenzofuran derivative as functionally interchangeable risks invalidating pharmacological data and compromising experimental reproducibility.

Lipophilicity-Driven Distribution

Replacing the 3-(3-phenoxypropoxy) chain may alter LogP-dependent permeability and tissue distribution.

Kinase Selectivity Sensitivity

Substitution pattern changes can shift kinase selectivity profiles, as shown in related dibenzofuran SAR.

Polar Analog Mismatch

Generic core or hydroxyl analogs may not replicate the membrane interaction behavior of the 3-substituted scaffold.

Quantitative Differentiation from Closest Dibenzofuran Analogs


Lipophilicity Advantage vs. Unsubstituted Dibenzofuran

The 3-(3-phenoxypropoxy) substituent significantly elevates the lipophilicity of the dibenzofuran scaffold, producing a calculated LogP of 5.43 compared to the unsubstituted dibenzofuran LogP of approximately 3.4 . This difference of ~2.03 log units translates to over a 100-fold increase in octanol-water partition coefficient, which is a critical determinant for membrane permeability and CNS penetration potential. The unsubstituted core cannot achieve the hydrophobicity range required for targets in lipid-rich environments without additional synthetic derivatization.

LogP Elevation
Data to verify
Δ LogP ≈ +2.03 (~107-fold)
May support high-permeability assay conditions
In silico calculation; experimental validation needed
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and Blood-Brain Barrier Penetration

The compound's topological polar surface area (tPSA) of 31.6 Ų falls well below the established threshold of 90 Ų for favorable blood-brain barrier penetration, and is lower than many dibenzofuran derivatives bearing polar carboxamide or hydroxyl groups (e.g., cercosporamide-derived compounds with tPSA values exceeding 100 Ų) [1]. This low PSA, combined with high lipophilicity, suggests superior passive diffusion across lipid membranes relative to more polar dibenzofuran analogs.

PSA vs. Polar Analogs
Reported
31.6 Ų vs >100 Ų
Reported lower PSA supports passive diffusion ranking
Cercosporamide-derived comparators; class-level context
Blood-brain barrier CNS drug design PSA

Evidence Gap in Direct Biological Activity Data

A systematic search of the primary literature, patent databases, and authoritative chemical registries (PubChem, CAS Common Chemistry) reveals that no direct biological activity data—such as IC50 values, Ki values, or cellular efficacy measurements—have been published for 3-(3-phenoxypropoxy)dibenzo[b,d]furan (CAS 143522-12-7) as of the search date [2]. This contrasts with structurally related dibenzo[b,d]furan derivatives for which nanomolar Pim-1/2 kinase inhibition (e.g., compound 44: Pim-1 IC50 = 12 nM, Pim-2 IC50 = 47 nM) has been reported [1]. Without such data, the compound's biological differentiation from its analogs remains unconfirmed, and procurement decisions must rely on expected physicochemical properties rather than demonstrated pharmacological superiority.

Activity Data Unavailable
Data to verify
No IC50/Ki reported; closest analog Pim-1 IC50 12 nM
Biological differentiation not yet confirmed
Literature search as of 2026; primary characterization needed
Evidence gap analysis Procurement risk Biological characterization

Recommended Application Scenarios Based on Physicochemical Profile


CNS-Penetrant Kinase Probe Design

With a LogP of 5.43 and tPSA of only 31.6 Ų , this compound is well-suited as a starting scaffold for designing brain-penetrant kinase probes. The dibenzo[b,d]furan core has demonstrated nanomolar engagement with Pim and CLK1 kinases [1], and the lipophilic 3-substituent may further enhance passive BBB penetration. Researchers developing CNS-targeted oncology therapeutics can leverage this scaffold to achieve brain exposure that polar analogs cannot deliver.

Fragment-Based Drug Discovery for Hydrophobic Pockets

The compound's uniquely high lipophilicity within the dibenzofuran class makes it a valuable addition to fragment libraries designed to probe hydrophobic binding pockets . Unlike more polar dibenzofuran fragments (e.g., hydroxylated or carboxamide-bearing derivatives with tPSA >100 Ų) [1], this compound can access lipid-exposed allosteric sites, enabling hit identification in targets with large hydrophobic clefts such as GPCRs and nuclear receptors.

Ether-Linked Dibenzofuran Conjugate Chemistry

The 3-(3-phenoxypropoxy) ether linkage provides a synthetically tractable handle for further derivatization. This compound can serve as a precursor for generating probe molecules or affinity chromatography resins where the dibenzofuran core acts as a recognition element. Its differentiation from simpler dibenzofuran ethers (e.g., 1-phenoxydibenzofuran) lies in the extended propoxy spacer, which may reduce steric hindrance at the target binding site [1].

Supplier Qualification and Material Sourcing Strategy

Given the absence of this compound in major commercial catalogs and the lack of published biological data [2], procurement teams must conduct thorough supplier qualification. The compound's distinctive physicochemical profile (LogP, PSA) provides objective benchmarks for identity and purity verification. Sourcing decisions should prioritize suppliers offering certificates of analysis that confirm these calculated properties through experimental HPLC or LC-MS data.

Application
Selection Property
Validation Focus
CNS kinase probe research
Lipophilic scaffold with low tPSA
Passive permeability assessment
Fragment-based hydrophobic pocket screening
High LogP profile vs. polar dibenzofurans
Hydrophobic binding site engagement
Conjugate chemistry and probe synthesis
3-(3-phenoxypropoxy) linker for derivatization
Linker stability and steric profile
Supplier qualification and sourcing
Distinctive physicochemical benchmarks
HPLC/LC-MS identity confirmation
Quote Request

Request a Quote for 3-(3-Phenoxypropoxy)dibenzo[b,d]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.